molecular formula C21H23N3O3 B11320516 2-(2,3-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

2-(2,3-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11320516
M. Wt: 365.4 g/mol
InChI Key: XOYRWVCICQZZAW-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex molecular structure, which includes a phenoxy group, a pyrazole ring, and an acetamide moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Preparation of 2,3-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,3-Dimethylphenoxyacetic Acid: The 2,3-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dimethylphenoxyacetic acid.

    Synthesis of 1-(4-Methoxyphenyl)methyl-1H-pyrazole-5-amine: This intermediate can be synthesized by reacting 4-methoxybenzyl chloride with hydrazine hydrate to form 4-methoxybenzylhydrazine, which is then cyclized with ethyl acetoacetate to form the pyrazole ring.

    Coupling Reaction: The final step involves coupling the 2,3-dimethylphenoxyacetic acid with 1-(4-methoxyphenyl)methyl-1H-pyrazole-5-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy and methoxy groups can be oxidized under strong oxidizing conditions to form corresponding quinones and aldehydes.

    Reduction: The acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Materials Science: It can be used in the design of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to the presence of both the pyrazole ring and the specific substitution pattern on the phenoxy and methoxy groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-15-5-4-6-19(16(15)2)27-14-21(25)23-20-11-12-22-24(20)13-17-7-9-18(26-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,23,25)

InChI Key

XOYRWVCICQZZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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